Structural Differentiation: 3-Fluorobenzyl N1-Substitution Versus 4-Fluorophenyl and Methyl Analogs
The target compound incorporates a unique 3-fluorobenzyl group at the N1 position of the dihydropyridazinone ring, contrasting with the 4-fluorophenylmethyl analog (CAS 1040635-94-6) and the 1-methyl analog . While quantitative bioactivity data for all three compounds in the same assay is not publicly available, the difference in substitution pattern is known to influence target binding [1]. The 3-fluorobenzyl substituent provides a distinct electrostatic and steric environment compared to the 4-fluoro isomer, which can enhance selectivity for kinase targets sensitive to halogen position, as demonstrated in broader pyridazine-3-carboxamide SAR studies [1].
| Evidence Dimension | Chemical structure and physicochemical properties |
|---|---|
| Target Compound Data | 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide (Molecular Weight: 324.31 g/mol, Molecular Formula: C17H13FN4O2) |
| Comparator Or Baseline | 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040635-94-6, Molecular Weight: 324.31 g/mol) |
| Quantified Difference | Positional isomerism (3-F vs 4-F) with identical molecular weight; distinct cLogP and dipole moment predicted. |
| Conditions | Structural and cheminformatic analysis; patent and vendor data cross-reference . |
Why This Matters
Procurement of the 3-fluorobenzyl isomer, rather than the 4-fluorobenzyl isomer, is essential for projects specifically exploring the SAR of the benzyl moiety's substitution pattern, as the two isomers cannot be considered interchangeable in a biological assay.
- [1] Hao, G. et al. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur. J. Med. Chem. 2017. View Source
